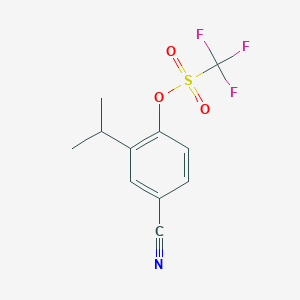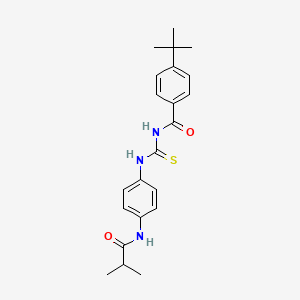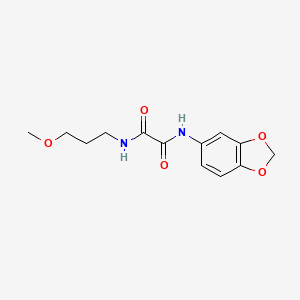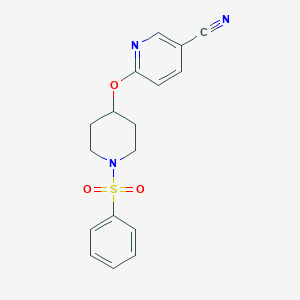
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate (abbreviated as CIP-Tf) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CIP-Tf is a versatile reagent that can be used in a variety of chemical reactions, including the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Cyano-2-isopropylphenyl trifluoromethanesulfonate:
Organic Synthesis
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate: is widely used in organic synthesis as a versatile intermediate. Its trifluoromethanesulfonate (triflate) group is a good leaving group, making it useful in various substitution reactions. This property is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is employed in the development of new drugs. Its cyano group can participate in various bioisosteric replacements, which are crucial for modifying the biological activity of lead compounds. This makes it a valuable tool in the design and optimization of drug candidates .
Material Science
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate: is used in the development of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties, such as thermal stability, chemical resistance, and mechanical strength. This application is particularly relevant in the production of high-performance materials for electronics and aerospace industries .
Catalysis
This compound is also utilized in catalysis, particularly in the field of transition metal-catalyzed reactions. Its triflate group can coordinate with metal centers, facilitating various catalytic processes. This makes it an important reagent in the development of new catalytic systems for industrial applications .
Analytical Chemistry
In analytical chemistry, 4-Cyano-2-isopropylphenyl trifluoromethanesulfonate is used as a derivatizing agent. It can react with various analytes to form derivatives that are more easily detected and quantified by techniques such as gas chromatography (GC) and mass spectrometry (MS). This enhances the sensitivity and accuracy of analytical methods .
Photochemistry
The compound finds applications in photochemistry, where it is used in the synthesis of photoactive materials. Its unique electronic properties make it suitable for the development of light-sensitive compounds, which are essential in the fields of photolithography and photoresponsive materials .
Environmental Chemistry
In environmental chemistry, 4-Cyano-2-isopropylphenyl trifluoromethanesulfonate is used in the study of pollutant degradation. Its chemical structure allows it to serve as a model compound for understanding the behavior of similar pollutants in the environment. This helps in developing strategies for pollution control and remediation .
Bioconjugation
The compound is also employed in bioconjugation techniques, where it is used to link biomolecules such as proteins and nucleic acids to various probes and labels. This application is crucial in the development of diagnostic assays and therapeutic agents, as it enables the precise targeting and detection of specific biomolecules .
These applications highlight the versatility and importance of 4-Cyano-2-isopropylphenyl trifluoromethanesulfonate in various fields of scientific research.
Eigenschaften
IUPAC Name |
(4-cyano-2-propan-2-ylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c1-7(2)9-5-8(6-15)3-4-10(9)18-19(16,17)11(12,13)14/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNAJVQZGQNCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#N)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-isopropylphenyl trifluoromethanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)

![N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514437.png)

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)
![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)


![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514450.png)

